molecular formula C11H20ClN3 B12222811 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B12222811
M. Wt: 229.75 g/mol
InChI Key: FQMJLCNCXZVZIT-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H20ClN3 and a molecular weight of 229.75 g/mol . This compound is characterized by its cyclopropyl, isobutyl, and methyl substituents attached to a pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine involves several steps. One common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with isobutyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl and isobutyl groups may enhance its binding affinity to certain receptors, leading to various biological effects .

Comparison with Similar Compounds

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The unique combination of substituents in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H20ClN3

Molecular Weight

229.75 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H19N3.ClH/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3;/h6,8-9,12H,4-5,7H2,1-3H3;1H

InChI Key

FQMJLCNCXZVZIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=NN1C)C2CC2.Cl

Origin of Product

United States

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